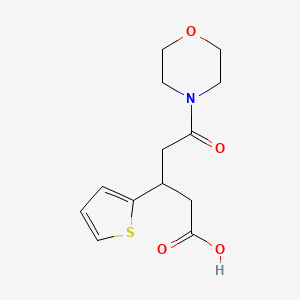![molecular formula C19H18F4N2O3 B6505736 2-(2-fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one CAS No. 1421461-86-0](/img/structure/B6505736.png)
2-(2-fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one is a synthetic organic compound characterized by its unique structure, featuring a fluorophenyl group, a trifluoromethylpyridine moiety, and a piperidine ring. Its multifaceted applications in scientific research have rendered it an intriguing subject for chemists, biologists, and medicinal researchers alike.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of 2-(2-Fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one typically involves multi-step reactions. Starting with fluorophenol and trifluoromethylpyridine as key precursors, the compound is constructed via reactions such as etherification and substitution. Catalysts like palladium on carbon and reagents like sodium hydride are employed to facilitate these reactions.
Industrial Production Methods: While lab-scale synthesis focuses on precision, industrial production scales up these methods, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Advanced separation techniques like chromatography may be employed to purify the product.
Chemical Reactions Analysis
Types of Reactions: This compound participates in various chemical reactions, including:
Oxidation: Introduction of an oxidizing agent can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can produce reduced forms of the compound.
Substitution: The presence of reactive sites allows for substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Utilization of sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved with reagents like halogens or organometallics.
Major Products Formed: Depending on the reaction pathway, the compound can yield various derivatives, such as hydroxylated, halogenated, or alkylated products, each with distinct properties.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one finds applications across multiple scientific domains:
Chemistry: Utilized as a building block in the synthesis of complex molecules, aiding in materials science research.
Biology: Studied for its potential interactions with biological molecules, contributing to research in enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its pharmacological properties, including its potential as a therapeutic agent in treating specific conditions.
Industry: Applied in the development of specialized polymers and advanced materials, owing to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: Involves pathways such as signal transduction and metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
When compared to other fluorinated compounds, 2-(2-Fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one stands out due to its trifluoromethyl and fluorophenyl groups, which confer unique reactivity and stability.
Similar Compounds: Compounds like fluoxetine and fluticasone share the fluorophenyl group but differ in their biological activity and applications.
This detailed article showcases the diverse aspects of this compound, from its synthesis to its multifaceted applications in scientific research. This compound continues to be a subject of interest due to its unique properties and potential in various fields.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O3/c20-15-3-1-2-4-16(15)27-12-18(26)25-9-7-14(8-10-25)28-17-6-5-13(11-24-17)19(21,22)23/h1-6,11,14H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHWXZXDVBIDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6505653.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6505659.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]urea](/img/structure/B6505663.png)

![3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid](/img/structure/B6505668.png)
![4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid](/img/structure/B6505669.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B6505671.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6505688.png)
![N-[2-(furan-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6505692.png)
![3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea](/img/structure/B6505710.png)
![1H-Imidazole-1-acetamide, 5-(hydroxymethyl)-N-methyl-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-](/img/structure/B6505728.png)
![3,3-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)butan-1-one](/img/structure/B6505732.png)
![2-(4-chlorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6505734.png)
![2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine](/img/structure/B6505743.png)
